![molecular formula C19H15N5 B352873 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine CAS No. 380494-16-6](/img/structure/B352873.png)
13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tuning Photophysical Behavior through Cation Binding and Excited State Redox Potential
Research on related luminescent cyclam derivatives, such as 6-((naphthalen-1-ylmethyl)-amino)-trans-6,13-dimethyl-13-amino-1,4,8,11-tetraaza-cyclotetradecane, has demonstrated the ability to modify their emission properties dramatically through complexation with metal ions like Zn(II). This interaction deactivates amine lone pair electron donors, significantly increasing fluorescence quantum yields. This property is crucial for developing advanced materials for optical and electronic applications, highlighting the compound's role in photophysical studies (Moore et al., 2005).
Antimicrobial Activity of Naphthylpyridine-3-Carbonitrile Compounds
A series of compounds synthesized using 4-phenyl-6(naphthalen-2-yl)-2-oxo-1,2-dihydropridine-3-carbonitrile as a key material, including various derivatives, demonstrated significant antimicrobial activity. This research underscores the potential of naphthalene-based compounds in developing new antibacterial and antifungal agents, addressing the need for novel treatments against resistant microbial strains (Kotb et al., 2013).
Fluorescence Properties, Protonation, and Metal Coordination
Another study explored azacrown ethers with naphthyl branches, investigating their absorption, emission spectra, and behavior upon protonation and coordination with metals like Zn2+. These compounds' unique fluorescence properties and protonation steps provide insights into designing sensors and devices for detecting metal ions in various environments (Puntoriero et al., 2008).
Synthesis and Evaluation of Phosphorus Heterocyclic Compounds
The synthesis and antimicrobial evaluation of new phosphorus heterocyclic compounds, utilizing 1,8-diamino naphthalene as a starting material, have shown promising results against bacterial and fungal isolates. This highlights the compound's role in medicinal chemistry, particularly in developing new antimicrobial agents (Sankar et al., 2003).
Flame-Retardant Properties in Epoxy Resins
Research on phosphorus- and silicon-containing compounds as flame-retardant curing agents for epoxy resins, including those derived from naphthalene, has demonstrated their effectiveness in enhancing flame retardancy without significantly affecting thermal properties. This study is crucial for advancing materials science, particularly in developing safer, more efficient flame-retardant materials (Agrawal & Narula, 2014).
properties
IUPAC Name |
4-naphthalen-1-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c20-18-22-17(14-9-5-7-12-6-1-2-8-13(12)14)24-16-11-4-3-10-15(16)21-19(24)23-18/h1-11,17H,(H3,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKJRHOGEDXIMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3N=C(NC4=NC5=CC=CC=C5N34)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

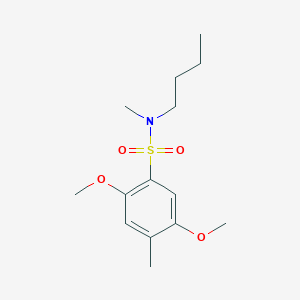
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)
![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)
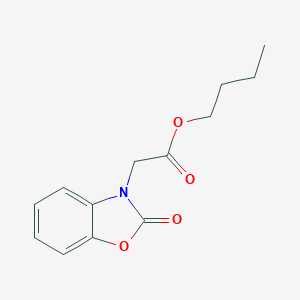
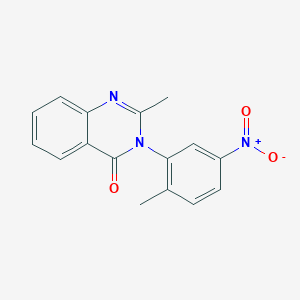
![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
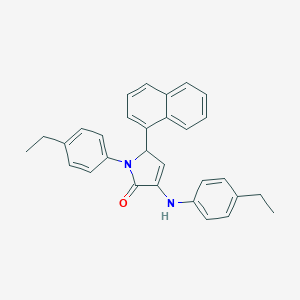
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
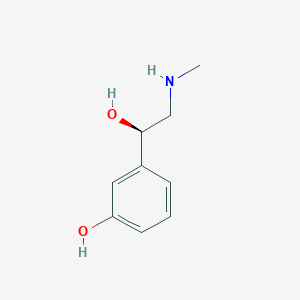
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)